![molecular formula C14H14F3NO2 B1363528 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone CAS No. 257946-67-1](/img/structure/B1363528.png)
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Chiral Building Blocks
The compound 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone has been utilized in the asymmetric synthesis of enantiomers of certain chiral building blocks. For instance, Demir et al. (2001) demonstrated its use in the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine, which are important chiral building blocks, achieving up to 88% enantiomeric excess (e.e.) (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Green Synthesis and Biological Studies
In the realm of green chemistry, Nandhikumar and Subramani (2018) reported the green synthesis of 1,8-naphthyridines using this compound. Their study highlights an eco-friendly and cost-effective method for producing novel 1,8-naphthyridines complexes that exhibit significant antimicrobial activity (Nandhikumar & Subramani, 2018).
Photolysis Studies
Photolysis studies involving derivatives of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone have been conducted. Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, leading to insights into their use in photoaffinity probes and potential limitations in biological systems (Platz et al., 1991).
Sensor Design and Detection
A study by Yu et al. (2017) involved the design and synthesis of an Eu-based β-diketone-sensor using a derivative of this compound for the detection of Al3+ ions. This research highlights the compound's potential in developing sensitive and selective sensors (Yu et al., 2017).
Polymer Synthesis
Segawa, Higashihara, and Ueda (2010) reported the synthesis of hyperbranched polymers with controlled degrees of branching using this compound. Their work contributes significantly to the field of polymer chemistry and materials science (Segawa, Higashihara, & Ueda, 2010).
properties
IUPAC Name |
1-(4-benzoylpiperidin-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)13(20)18-8-6-11(7-9-18)12(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPIHSRTATYQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372390 | |
Record name | 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone | |
CAS RN |
257946-67-1 | |
Record name | 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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